Cyanazine-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

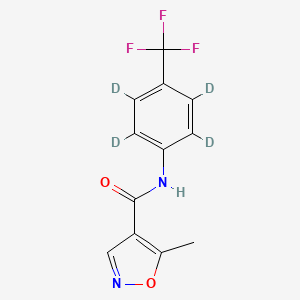

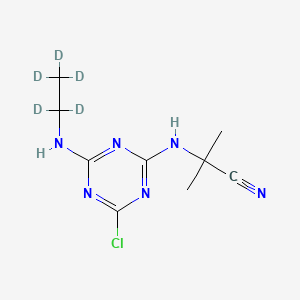

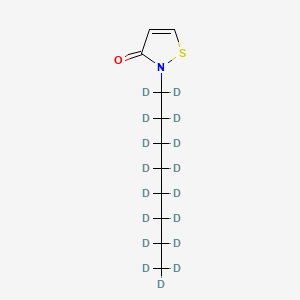

Cyanazine-d5 is a deuterium-labeled version of Cyanazine . Cyanazine is a triazine herbicide used to control a variety of grass weeds and broadleaf weed . It is non-genotoxic .

Synthesis Analysis

This compound is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cyanazine molecule . This process of deuteration has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

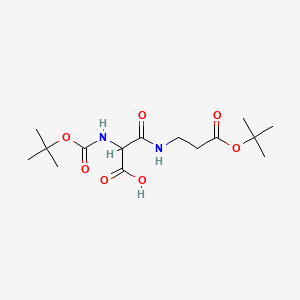

The molecular formula of this compound is C9H8D5ClN6 and its molecular weight is 245.72 . The structure of this compound can be represented by the SMILES notation: ClC1=NC(NC©©C#N)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1 .Physical and Chemical Properties Analysis

This compound is a white or colorless crystalline solid . It has a molecular weight of 245.72 . The melting point is around 166.5-167.0 °C .Scientific Research Applications

Monitoring Cyanazine Using Electrochemical Strategies : Cyanazine, a triazine herbicide, is monitored using electrochemical strategies for agricultural products. A specific method involves Pt and Pd doped CdO nanoparticle decorated SWCNTs composite for modifying gold electrodes. This technique allows for monitoring cyanazine at nanomolar concentrations in food and water samples (Karimi-Maleh et al., 2021).

Chronic Toxicity and Oncogenicity in Rats : Research on the chronic toxicity and oncogenic potential of cyanazine in rats showed significant body weight reduction and an increase in mammary gland tumors at higher concentrations. The study suggests a mechanism mediated through prolactin, considered of low relevance to humans (Bogdanffy et al., 2000).

Genotoxic Evaluation in Human Cells and Animals : Cyanazine showed non-genotoxic effects in various test systems, including UDS and SCE assays in human lymphocytes, and chromosome aberration analysis in rat bone marrow (Hrelia et al., 1994).

Thermal Decomposition of Triazine Herbicides : A study on the thermal decomposition of cyanazine under different conditions provided insights into the stability and degradation processes of this herbicide (Drożdżewska et al., 2000).

Physicochemical Properties and Herbicidal Activity of Cyanazine : Research focused on enhancing the water solubility, thermostability, and herbicidal activity of cyanazine through the formation of an environment-friendly clathrate with β-cyclodextrin (Gao et al., 2020).

Effects on Soil Microbes : The effects of cyanazine on soil microbe functions, including respiration, nitrification, and ammonification, were studied, indicating that cyanazine can inhibit microbial respiration at higher doses (Xie Guo-hong, 2008).

Mechanism of Action

Target of Action

Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .

Mode of Action

This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .

Pharmacokinetics

It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .

Safety and Hazards

Cyanazine-d5 is toxic if swallowed, harmful in contact with skin, and toxic if inhaled . It is also very toxic to aquatic life with long-lasting effects . It is recommended to keep it away from foodstuffs, beverages, and feed . After handling, it is advised to wash hands before breaks and at the end of work .

Biochemical Analysis

Molecular Mechanism

Cyanazine, the parent compound, is known to inhibit photosynthesis, which is why it’s used as a herbicide

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Cyanazine-d5 in laboratory settings. A study on Cyanazine, the parent compound, showed that it was more resistant to degradation than other similar compounds over a 300-day incubation period .

Metabolic Pathways

Cyanazine, the parent compound, is known to undergo several primary metabolic pathways, including N-de-alkylation, hydroxylation, and subsequent carboxylation of alkyl groups, and dechlorination .

Properties

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

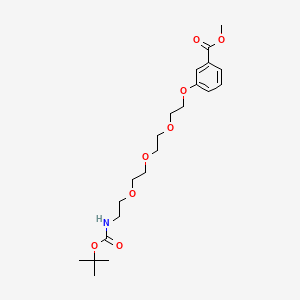

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)